molecular formula C11H16O2 B3039903 3-(2,2-Dimethylpropoxy)phenol CAS No. 1394975-12-2

3-(2,2-Dimethylpropoxy)phenol

Cat. No. B3039903
CAS RN: 1394975-12-2
M. Wt: 180.24 g/mol
InChI Key: AGIKBFAJBQQMSO-UHFFFAOYSA-N
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Description

“3-(2,2-Dimethylpropoxy)phenol” is a chemical compound with the molecular formula C11H16O2 . It is a member of the phenol family, which are compounds where an -OH group is attached directly to a benzene ring .


Synthesis Analysis

The synthesis of phenols like “this compound” can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol, using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . Another method includes the ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The structure of phenols consists of two parts: the aromatic ring or the aryl group and the functional group (OH) or the hydroxyl group . The exact molecular structure of “this compound” would require further analysis using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Phenols, including “this compound”, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . The specific chemical reactions that “this compound” undergoes would depend on the conditions and reactants present.


Physical And Chemical Properties Analysis

Phenols have several physical properties, including their physical state (usually colorless liquids or solids), boiling points, and solubility in water . The specific physical and chemical properties of “this compound” would require further analysis.

Safety and Hazards

Phenols, including “3-(2,2-Dimethylpropoxy)phenol”, can be hazardous. They can cause severe skin burns and eye damage, and they can be toxic if swallowed or in contact with skin . Proper safety measures should be taken when handling phenols.

properties

IUPAC Name

3-(2,2-dimethylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)8-13-10-6-4-5-9(12)7-10/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIKBFAJBQQMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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